2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1448134-75-5
VCID: VC6369395
InChI: InChI=1S/C19H18ClN3O3S/c20-13-5-6-17(21-11-13)25-14-7-9-23(10-8-14)18(24)12-27-19-22-15-3-1-2-4-16(15)26-19/h1-6,11,14H,7-10,12H2
SMILES: C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.88

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

CAS No.: 1448134-75-5

Cat. No.: VC6369395

Molecular Formula: C19H18ClN3O3S

Molecular Weight: 403.88

* For research use only. Not for human or veterinary use.

2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone - 1448134-75-5

Specification

CAS No. 1448134-75-5
Molecular Formula C19H18ClN3O3S
Molecular Weight 403.88
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone
Standard InChI InChI=1S/C19H18ClN3O3S/c20-13-5-6-17(21-11-13)25-14-7-9-23(10-8-14)18(24)12-27-19-22-15-3-1-2-4-16(15)26-19/h1-6,11,14H,7-10,12H2
Standard InChI Key GRJYWARTFCPWJV-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3

Introduction

Structural Characteristics

Molecular Architecture

The compound features a benzo[d]oxazole core linked via a thioether group (-S-) to an ethanone moiety, which is further connected to a 4-((5-chloropyridin-2-yl)oxy)piperidine substituent . Key structural components include:

  • Benzo[d]oxazole: A bicyclic aromatic system comprising fused benzene and oxazole rings. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively .

  • Thioether linkage: A sulfur atom bridges the benzo[d]oxazole and ethanone groups, enhancing the molecule’s lipophilicity and metabolic stability .

  • Piperidine-pyridinyl ether: The piperidine ring is substituted with a 5-chloro-pyridin-2-yloxy group, introducing steric bulk and potential hydrogen-bonding interactions .

The IUPAC name (2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone) reflects this connectivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₈ClN₃O₃S
Molecular Weight403.9 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Topological Polar Surface Area97.8 Ų

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocol for this compound is documented in the provided sources, analogous benzoxazole-thioether derivatives are synthesized via nucleophilic substitution or condensation reactions . A plausible route involves:

  • Formation of the piperidine-pyridinyl ether: Reacting 5-chloro-2-hydroxypyridine with 4-hydroxypiperidine under Mitsunobu conditions .

  • Introduction of the ethanone-thioether group: Treating the piperidine intermediate with chloroacetyl chloride, followed by substitution with 2-mercaptobenzoxazole .

Key Reaction Steps:

  • Step 1:

    4-Hydroxypiperidine+5-chloro-2-hydroxypyridineDIAD, PPh34-((5-chloropyridin-2-yl)oxy)piperidine4\text{-Hydroxypiperidine} + 5\text{-chloro-2-hydroxypyridine} \xrightarrow{\text{DIAD, PPh}_3} 4\text{-((5-chloropyridin-2-yl)oxy)piperidine}
  • Step 2:

    4-((5-chloropyridin-2-yl)oxy)piperidine+chloroacetyl chloride1-chloro-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone4\text{-((5-chloropyridin-2-yl)oxy)piperidine} + \text{chloroacetyl chloride} \rightarrow 1\text{-chloro-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone}
  • Step 3:

    1-chloroethanone intermediate+2-mercaptobenzoxazolebaseTarget Compound1\text{-chloroethanone intermediate} + 2\text{-mercaptobenzoxazole} \xrightarrow{\text{base}} \text{Target Compound}

Stability and Reactivity

The compound’s thioether group is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions . The ethanone moiety may participate in Schiff base formation with primary amines, while the pyridinyl chloride could undergo nucleophilic aromatic substitution .

Physicochemical Properties

Solubility and Lipophilicity

  • logP (Predicted): ~3.2 (indicating moderate lipophilicity) .

  • Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the aromatic and piperidine groups .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), and S-C absorption (~700 cm⁻¹) .

  • NMR (¹H):

    • δ 8.2–7.3 ppm (aromatic protons from benzoxazole and pyridine).

    • δ 4.5–3.8 ppm (piperidine and ethanone methylene protons) .

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